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Compound of Interest

Compound Name: Xl-999

Cat. No.: B1684539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
XL-999 is an investigational, potent, multi-targeted small molecule inhibitor of several receptor

tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Developed

by Exelixis, XL-999 showed promise in preclinical studies and early clinical trials for the

treatment of various malignancies, including lung cancer and acute myelogenous leukemia

(AML). However, its clinical development was ultimately halted due to significant cardiotoxicity

observed at higher doses. This technical guide provides a comprehensive overview of the

available preclinical and clinical data on XL-999, including its mechanism of action,

pharmacokinetic profile, and the clinical findings that led to its discontinuation.

Introduction
XL-999 is a spectrum selective kinase inhibitor designed to simultaneously target multiple

signaling pathways crucial for cancer progression. Its primary targets include vascular

endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptors

alpha and beta (PDGFRα/β), fibroblast growth factor receptors 1 and 3 (FGFR1/3), FMS-like

tyrosine kinase 3 (FLT3), and SRC. By inhibiting these kinases, XL-999 was developed to exert

a dual effect of inhibiting tumor cell proliferation directly and suppressing the tumor's blood

supply through the inhibition of angiogenesis.
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IUPAC Name: (3Z)-5-[(1-ethyl-4-piperidyl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-

2-yl)methylene]indolin-2-one

Synonyms: XL999, EXEL-0999

Molecular Formula: C26H28FN5O

DrugBank ID: DB05014

ChEMBL ID: CHEMBL5314391

Mechanism of Action
XL-999 functions as an ATP-competitive inhibitor of multiple RTKs. The simultaneous inhibition

of these kinases disrupts key signaling pathways involved in cell proliferation, survival, and

angiogenesis.

Targeted Signaling Pathways
The primary signaling pathways inhibited by XL-999 include:

VEGFR Pathway: Inhibition of VEGFR2, a key mediator of angiogenesis, blocks the

signaling cascade responsible for the formation of new blood vessels that supply tumors with

essential nutrients and oxygen.

PDGFR Pathway: By targeting PDGFRα and PDGFRβ, XL-999 interferes with the signaling

that promotes the growth and survival of tumor and stromal cells.

FGFR Pathway: Inhibition of FGFR1 and FGFR3 disrupts signals that can drive tumor cell

proliferation and resistance to other therapies.

FLT3 Pathway: Potent inhibition of FLT3 is particularly relevant in certain hematological

malignancies, such as AML, where activating mutations in FLT3 are common drivers of

leukemic cell proliferation.

SRC Pathway: As a non-receptor tyrosine kinase, SRC is involved in various cellular

processes, including proliferation, survival, and migration. Its inhibition by XL-999 contributes

to the compound's broad anti-tumor activity.
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Figure 1: Simplified signaling pathway showing the inhibitory action of XL-999 on multiple
receptor tyrosine kinases.

Preclinical Data
Preclinical studies demonstrated the potent anti-tumor activity of XL-999 across a range of

cancer models.

In Vitro Kinase Inhibition
While a comprehensive public table of IC50 values is not readily available, press releases and

publications from Exelixis have consistently described XL-999 as a potent inhibitor with low

nanomolar activity against its target kinases.

In Vivo Xenograft Models
XL-999 demonstrated significant tumor growth inhibition in several preclinical xenograft models

of human cancers, including breast, lung, colon, and prostate cancer.[1] In some models, the

compound was reported to cause regression of large, well-established tumors.[1]

Experimental Protocol (General Overview):

A standardized protocol for xenograft studies typically involves the following steps. Specific

details for the XL-999 studies are not publicly available.

Cell Line Selection: Human tumor cell lines with known expression of the target kinases

(e.g., VEGFR, PDGFR) are chosen.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor cells.

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of

the mice.

Tumor Growth and Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-

200 mm³).

Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.

XL-999 would have been administered intravenously according to a specified dosing
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schedule.

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

Data Analysis: The change in tumor volume over time is compared between the treatment

and control groups to determine the extent of tumor growth inhibition.

Figure 2: A general workflow for a preclinical xenograft study.

Clinical Development
XL-999 progressed into Phase I and II clinical trials to evaluate its safety, tolerability,

pharmacokinetics, and anti-tumor activity in patients with advanced solid malignancies and

AML.

Phase I Dose-Escalation Study
A Phase I trial in patients with advanced solid malignancies was conducted to determine the

maximum tolerated dose (MTD) of intravenously administered XL-999.

Study Design:

Dose Levels: 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 mg/kg.

Administration: Intravenous infusion every two weeks.

Results:

The MTD was established at 3.2 mg/kg.

At the 6.4 mg/kg dose, both treated patients experienced severe adverse events, including

hypertension and grade 3-4 elevations in liver enzymes, with one case of fatal cardiogenic

pulmonary edema.

At the MTD of 3.2 mg/kg, observed side effects included infusion-related hypertension, oral

sensitivities, dizziness, and grade 1-2 elevations in liver enzymes.

Preliminary evidence of clinical activity was observed, with partial responses in patients with

liver and thyroid cancer, and stable disease in several other patients.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1684539?utm_src=pdf-body
https://www.benchchem.com/product/b1684539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weekly Dosing Phase I Study
A subsequent Phase I study explored a weekly dosing schedule.

Study Design:

Initial Dose: 3.2 mg/kg as a 4-hour intravenous infusion on day 1 and 8.

Dose Adjustment: The dose was subsequently reduced to 2.4 mg/kg due to toxicities at the

higher dose.

Pharmacokinetic Data:

Parameter Value (at 2.4 mg/kg)

Mean Cmax 519 ng/mL[2]

Plasma Half-life (t1/2) Approximately 24 hours[2]

Results:

The 2.4 mg/kg weekly dose was found to be better tolerated.

Reversible cardiac dysfunction was observed in one patient at the 3.2 mg/kg dose.

The recommended Phase II dose was determined to be 2.4 mg/kg administered as a weekly

4-hour intravenous infusion.[2]

Phase II Program and Discontinuation
An ambitious Phase II program was initiated to evaluate XL-999 in various cancers, including

non-small cell lung cancer, AML, and metastatic colorectal cancer. However, the development

of XL-999 was ultimately discontinued due to an unacceptable risk-benefit profile, primarily

driven by dose-rate-dependent cardiotoxicity. The potent on-target inhibition of pathways vital

for cardiovascular homeostasis was believed to be the cause of these adverse events.

Cardiotoxicity
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The dose-limiting toxicity of XL-999 was cardiotoxicity, which manifested as hypertension and,

in a severe case, fatal cardiogenic pulmonary edema. While the precise molecular mechanism

of XL-999-induced cardiotoxicity has not been extensively published, it is hypothesized to be

an "on-target" toxicity. The inhibition of key signaling pathways, such as the VEGFR and

PDGFR pathways, which are not only involved in tumor angiogenesis but also play a role in

maintaining cardiovascular homeostasis, is the likely cause. Disruption of these pathways in

the cardiovascular system can lead to endothelial dysfunction, impaired cardiac repair

mechanisms, and ultimately, cardiac dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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